molecular formula C15H18N2O3 B14372766 4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide CAS No. 90812-68-3

4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide

Cat. No.: B14372766
CAS No.: 90812-68-3
M. Wt: 274.31 g/mol
InChI Key: CIXIFLZCPUCUTJ-UHFFFAOYSA-N
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Description

4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with prop-2-en-1-yl groups and an oxo-ethoxy linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of prop-2-en-1-yl groups. Common synthetic routes may include:

    Formation of Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of Prop-2-en-1-yl Groups: This can be achieved through alkylation reactions using prop-2-en-1-yl halides under basic conditions.

    Formation of Oxo-Ethoxy Linkage: This step may involve the reaction of an oxo-ethoxy precursor with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-en-1-yl)acetamide
  • **4-m

Properties

CAS No.

90812-68-3

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

4-[2-oxo-2-(prop-2-enylamino)ethoxy]-N-prop-2-enylbenzamide

InChI

InChI=1S/C15H18N2O3/c1-3-9-16-14(18)11-20-13-7-5-12(6-8-13)15(19)17-10-4-2/h3-8H,1-2,9-11H2,(H,16,18)(H,17,19)

InChI Key

CIXIFLZCPUCUTJ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)COC1=CC=C(C=C1)C(=O)NCC=C

Origin of Product

United States

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